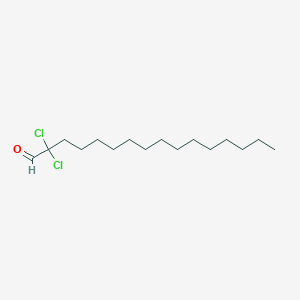

6-Bromohexan-1-ol;propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

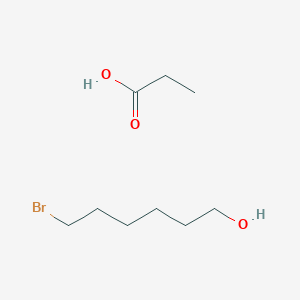

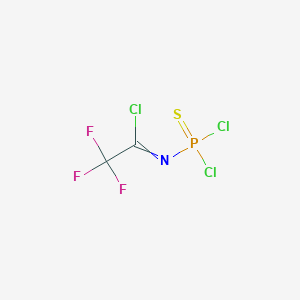

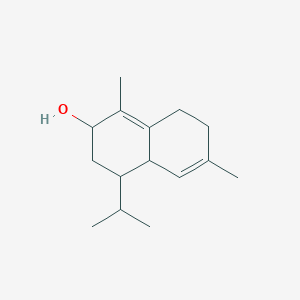

6-Bromohexan-1-ol and propanoic acid are two distinct chemical compounds with unique properties and applications. . Both compounds are used in various chemical reactions and have significant applications in scientific research and industry.

Métodos De Preparación

6-Bromohexan-1-ol

6-Bromohexan-1-ol can be synthesized through the bromination of 1,6-hexanediol. The reaction involves refluxing hydrobromic acid (HBr) with 1,6-hexanediol in toluene at 80°C for 16 hours . This method ensures that the bromination occurs primarily at one terminal, yielding 6-Bromohexan-1-ol with minimal by-products.

Propanoic Acid

Propanoic acid can be produced industrially through the oxidation of propan-1-ol using acidified potassium dichromate (VI). The reaction involves heating propan-1-ol with potassium dichromate and sulfuric acid, resulting in the formation of propanoic acid .

Análisis De Reacciones Químicas

6-Bromohexan-1-ol

6-Bromohexan-1-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form hexan-1-ol.

Oxidation: The hydroxyl group can be oxidized to form 6-bromohexanal or further to 6-bromohexanoic acid.

Reduction: The bromine atom can be reduced to form hexan-1-ol.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation .

Propanoic Acid

Propanoic acid undergoes reactions typical of carboxylic acids, such as:

Esterification: Reacts with alcohols to form esters.

Reduction: Can be reduced to propan-1-ol using lithium aluminium hydride.

Decarboxylation: Can undergo decarboxylation to form ethane.

Aplicaciones Científicas De Investigación

6-Bromohexan-1-ol

6-Bromohexan-1-ol is used as a cross-linking reagent in organic and polymeric synthesis. It is utilized to synthesize cyclic, branched, and bicyclic oligonucleotides by click chemistry. Additionally, it is used in the preparation of gel polymer electrolytes and polymerizable ionic liquids .

Propanoic Acid

Propanoic acid is widely used in the food industry as a preservative and flavoring agent. It is also used in the production of cellulose acetate propionate, a plastic used in various applications. In scientific research, propanoic acid is used as a reagent in organic synthesis and as a standard in analytical chemistry .

Mecanismo De Acción

6-Bromohexan-1-ol

The mechanism of action of 6-Bromohexan-1-ol involves its role as a cross-linking reagent. It reacts with nucleophiles to form covalent bonds, thereby linking different molecules together. This property is particularly useful in the synthesis of complex organic and polymeric structures .

Propanoic Acid

Propanoic acid exerts its effects through its acidic properties. It can donate protons to various substrates, facilitating a wide range of chemical reactions. In biological systems, propanoic acid can inhibit the growth of certain bacteria and fungi by disrupting their metabolic processes .

Comparación Con Compuestos Similares

6-Bromohexan-1-ol

Similar compounds to 6-Bromohexan-1-ol include:

1-Bromohexane: A bromoalkane with similar reactivity but lacks the hydroxyl group.

6-Chlorohexan-1-ol: A chloro alcohol with similar properties but different reactivity due to the presence of chlorine instead of bromine.

Propanoic Acid

Similar compounds to propanoic acid include:

Acetic Acid: A shorter-chain carboxylic acid with similar acidic properties.

Butanoic Acid: A longer-chain carboxylic acid with similar reactivity but different physical properties.

Propiedades

Número CAS |

114807-16-8 |

|---|---|

Fórmula molecular |

C9H19BrO3 |

Peso molecular |

255.15 g/mol |

Nombre IUPAC |

6-bromohexan-1-ol;propanoic acid |

InChI |

InChI=1S/C6H13BrO.C3H6O2/c7-5-3-1-2-4-6-8;1-2-3(4)5/h8H,1-6H2;2H2,1H3,(H,4,5) |

Clave InChI |

LXTQOKRYQWEUET-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)O.C(CCCBr)CCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)